1-Fluoro-2-iodo-3-trifluoromethoxy-benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKYJWQBPKNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Polyfunctionalized Arenes in Contemporary Chemical Research
Polyfunctionalized arenes are aromatic compounds that feature multiple substituents, which can be the same or different. Their importance in contemporary chemical research is multifaceted. The presence of several functional groups on a single aromatic scaffold provides a platform for orthogonal chemical transformations, where each group can be selectively addressed to build molecular complexity. nih.gov This modularity is highly sought after in the synthesis of natural products, agrochemicals, and pharmaceutical agents, where precise control over the molecular structure is paramount. rsc.orgnih.gov
The development of synthetic methodologies to access these compounds, particularly those with contiguous substitution patterns (i.e., substituents on adjacent carbon atoms), is an active area of research. nih.gov Techniques such as transition metal-catalyzed cross-coupling reactions and directed C-H functionalization have become powerful tools for the regioselective introduction of substituents onto an aromatic ring. rsc.org The ability to synthesize arenes with four or more different contiguous substituents, while challenging, opens up new avenues for creating novel molecular entities with unique properties. nih.gov
An Overview of Halogenated Benzenes with Trifluoromethoxy Substituents
Halogenated benzenes are a class of organic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are widely used as solvents and as intermediates in organic synthesis. lab-chemicals.com The nature of the halogen substituent significantly influences the reactivity of the benzene ring. For instance, halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. nih.gov
The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry and materials science. chemicalbook.comnih.gov It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability and membrane permeability. chemicalbook.comnih.gov The combination of halogen atoms and a trifluoromethoxy group on a benzene ring creates a unique electronic environment. For example, the presence of a fluorine atom ortho to an iodine atom can influence the reactivity at the carbon-iodine bond, making it a valuable handle for further functionalization through reactions like Suzuki or Sonogashira couplings. sigmaaldrich.com
The interplay between the electron-withdrawing trifluoromethoxy group and the various halogens can be used to fine-tune the reactivity of the aromatic ring and the susceptibility of the carbon-halogen bonds to cleavage in catalytic cycles.
Research Rationale for Investigating 1 Fluoro 2 Iodo 3 Trifluoromethoxy Benzene
The specific substitution pattern of 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene makes it a compound of significant interest for several reasons. The 1,2,3-trisubstituted arrangement is a common motif in bioactive molecules, and developing synthetic routes to such compounds is a key objective in medicinal chemistry. nih.govresearchgate.net
The three distinct functional groups on this molecule offer a platform for sequential and selective chemical modifications:
The iodo group is an excellent leaving group in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C2 position. sigmaaldrich.com
The fluoro group at the C1 position can influence the reactivity of the adjacent C-I bond and can also participate in directing metallation reactions. nih.gov
The trifluoromethoxy group at the C3 position imparts unique electronic properties and can enhance the biological activity and pharmacokinetic profile of derivative molecules. chemicalbook.comnih.gov
Furthermore, this compound is listed as an upstream product for the synthesis of N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[4-(ethylsulfonyl)phenyl]acetamide (CAS 1426801-77-5), indicating its utility as a key building block in the preparation of more complex and potentially biologically active molecules. nist.gov The investigation of its synthesis and reactivity is therefore crucial for expanding the toolbox of synthetic chemists.
Scope and Organization of the Academic Research Outline
Strategies for the Construction of this compound
Convergent Synthesis Approaches
A plausible convergent strategy for this compound would involve the preparation of a pre-functionalized aromatic ring containing two of the desired substituents, followed by the introduction of the third. For instance, the synthesis could commence with the preparation of 2-fluoro-6-iodophenol (B1322710). This intermediate can be synthesized from commercially available starting materials. chemicalbook.comsigmaaldrich.com One documented method involves the hydrolysis of carbamic acid, (1-methylethyl)-, 2-fluoro-6-iodophenyl ester. chemicalbook.com Another route to a related precursor, 2-fluoro-6-iodobenzoic acid, is also known. sigmaaldrich.com
Once 2-fluoro-6-iodophenol is obtained, the final step would be the introduction of the trifluoromethoxy group. Several methods for the trifluoromethoxylation of phenols have been developed and could be applied here. nih.govcas.cnacs.orgberkeley.edunih.gov These methods are discussed in more detail in section 2.2.
Table 1: Exemplary Convergent Synthesis Route
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |
| 1 | Carbamic acid, (1-methylethyl)-, 2-fluoro-6-iodophenyl ester | Sodium hydroxide, tetrahydrofuran, ethanol, 20°C, 2h | 2-Fluoro-6-iodophenol | chemicalbook.com |
| 2 | 2-Fluoro-6-iodophenol | e.g., Silver(I) carbonate, CF3Si(CH3)3, PhI(OAc)2 | This compound | nih.gov |
Divergent Synthesis Approaches
Divergent synthesis begins with a common, often polysubstituted, starting material that can be manipulated in different ways to produce a variety of related compounds. This strategy is particularly useful for generating chemical libraries for drug discovery or materials science applications.
For the synthesis of this compound, a divergent approach could start from a common intermediate such as a trisubstituted benzene derivative that allows for the sequential and selective modification of its functional groups. For example, a synthetic sequence could be designed starting from a readily available polysubstituted benzene, such as 2,3,5-triiodobenzoic acid, which can be used to generate diverse aryne precursors. cas.cnrsc.org
A hypothetical divergent route to the target molecule could involve the initial synthesis of a precursor like 2-fluoro-6-trifluoromethoxyaniline. This aniline derivative could then undergo a Sandmeyer reaction to introduce the iodine atom at the 2-position. organic-chemistry.org The starting aniline itself is a valuable intermediate that could be used to synthesize a range of other 2-substituted-1-fluoro-3-trifluoromethoxybenzene derivatives.
Table 2: Hypothetical Divergent Synthesis Route
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |
| 1 | Suitable precursor | (Multi-step synthesis) | 2-Fluoro-6-trifluoromethoxyaniline | sigmaaldrich.comsynquestlabs.comsigmaaldrich.com |
| 2 | 2-Fluoro-6-trifluoromethoxyaniline | NaNO2, H2SO4, KI | This compound | organic-chemistry.org |
| 3 | 2-Fluoro-6-trifluoromethoxyaniline | Other reagents | Other 2-substituted-1-fluoro-3-trifluoromethoxybenzene derivatives | General synthetic knowledge |
The success of such a strategy hinges on the regioselective functionalization of the aromatic ring, which is governed by the directing effects of the existing substituents. vaia.comorganicchemistrytutor.comyoutube.comlibretexts.orgyoutube.com Both the fluorine and trifluoromethoxy groups are ortho, para-directing, however, the trifluoromethoxy group is a deactivating group, while fluorine is a weak deactivator. This can lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions. vaia.comlibretexts.org Directed ortho-lithiation strategies could also be employed to achieve specific regioselectivity. nih.govwikipedia.org
Precursor Design and Preparation for Trifluoromethoxy Group Introduction
The introduction of the trifluoromethoxy (-OCF3) group is a critical step in the synthesis of the target molecule. Several methods have been developed for this transformation, each with its own advantages and limitations.
Fluorination-Based Methods, including Chlorine-Fluorine Exchange
Historically, one of the earliest methods for introducing a trifluoromethoxy group involved a two-step process: chlorination of a methoxy (B1213986) group to a trichloromethoxy group, followed by a chlorine-fluorine exchange reaction. youtube.com This method, while effective, often requires harsh reagents such as antimony trifluoride and a catalyst.
Oxidative Desulfurization-Fluorination Routes
A more modern and milder approach involves the oxidative desulfurization-fluorination of xanthates derived from phenols. nih.govacs.orgberkeley.edu In this two-step process, the phenol (B47542) is first converted to a xanthate intermediate. This intermediate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI), to yield the desired aryl trifluoromethyl ether. nih.govacs.orgberkeley.edu This method has been shown to be applicable to a range of phenols, including those with various functional groups.
Nucleophilic Trifluoromethoxylation Strategies
Direct nucleophilic trifluoromethoxylation of phenols or their derivatives offers a more direct route to aryl trifluoromethyl ethers. One such method involves the silver-mediated oxidative trifluoromethylation of phenols using a CF3 source like trimethyl(trifluoromethyl)silane (TMSCF3) and an oxidant. nih.gov This approach has demonstrated good functional group tolerance and can be applied to late-stage trifluoromethylation.
Another strategy involves the O-carboxydifluoromethylation of phenols followed by a decarboxylative fluorination. cas.cn This two-step protocol utilizes readily available and inexpensive reagents like sodium bromodifluoroacetate and Selectfluor. The resulting aryloxydifluoroacetic acids can be converted to the corresponding trifluoromethyl ethers via a silver-catalyzed decarboxylative fluorination. cas.cn
Regioselective Introduction of Halogen Substituents (Fluoro and Iodo)
The precise placement of the fluoro and iodo substituents on the trifluoromethoxy-benzene core is a significant synthetic hurdle. The desired 1,2,3-substitution pattern requires overcoming the inherent directing effects of the individual groups to achieve substitution at the sterically hindered position between two existing substituents.
Directed ortho metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. libretexts.org This approach relies on the ability of a directing group to chelate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position. In the context of synthesizing this compound, the fluorine atom can serve as a DoM group.
The synthesis would likely commence with 1-fluoro-3-(trifluoromethoxy)benzene as the starting material. Treatment of this substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures would be expected to result in regioselective lithiation at the C-2 position, directed by the fluorine atom. The resulting aryllithium intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the target compound, this compound.
Table 1: Key Parameters for Directed Ortho Metalation of 1-Fluoro-3-(trifluoromethoxy)benzene
| Parameter | Condition | Rationale |
| Substrate | 1-Fluoro-3-(trifluoromethoxy)benzene | Precursor with the required fluoro and trifluoromethoxy groups. |
| Base | Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) | Strong, non-nucleophilic bases capable of deprotonating the aromatic ring ortho to the fluorine. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | Aprotic solvents that solvate the organolithium species. |
| Temperature | -78 °C | Low temperature to maintain the stability of the aryllithium intermediate and control selectivity. |
| Iodinating Agent | Molecular Iodine (I₂) or 1,2-Diiodoethane | Electrophilic iodine source to quench the aryllithium intermediate. |
Direct electrophilic iodination of 1-fluoro-3-(trifluoromethoxy)benzene presents a significant regioselectivity challenge. The fluorine atom directs electrophiles to the ortho (C2 and C6) and para (C4) positions. The trifluoromethoxy group is generally considered deactivating and primarily para-directing due to steric hindrance and its electron-withdrawing nature. nih.gov Therefore, direct iodination would likely yield a mixture of isomers, with the major products being 4-iodo-1-fluoro-3-(trifluoromethoxy)benzene and 6-iodo-1-fluoro-3-(trifluoromethoxy)benzene. The formation of the desired 2-iodo isomer would be disfavored due to the steric hindrance between the fluorine and trifluoromethoxy groups.
To achieve selective iodination at the C-2 position via an electrophilic pathway, a pre-existing directing group that strongly favors this position would be necessary, which would then be converted to a trifluoromethoxy group in a subsequent step. However, a more direct electrophilic approach to the target molecule is not synthetically viable.
Halogen exchange reactions, particularly bromine/lithium exchange, offer an alternative route to the target aryliodide. This strategy would involve the synthesis of a precursor such as 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene. This bromo-derivative could potentially be synthesized through a multi-step sequence, for instance, starting from a suitably substituted aniline and employing a Sandmeyer-type reaction.
Once the bromo-precursor is obtained, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperature would induce a bromine-lithium exchange, generating the same C-2 lithiated intermediate as in the DoM strategy. Subsequent quenching with an iodine source would then yield this compound. This method circumvents the challenges of regioselective deprotonation by pre-installing a halogen at the desired position for metalation.
Table 2: Comparison of Synthetic Strategies for 2-Iodination
| Strategy | Advantages | Disadvantages |
| Directed Ortho Metalation (DoM) | High regioselectivity, one-pot procedure from 1-fluoro-3-(trifluoromethoxy)benzene. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Electrophilic Iodination | Milder reaction conditions. | Poor regioselectivity for the desired isomer, likely to produce a mixture of products. |
| Bromine/Lithium Exchange | High regioselectivity. | Requires the synthesis of a specific bromo-precursor, adding to the number of synthetic steps. |
Mechanistic Insights into Synthetic Transformations
The success of the synthetic methodologies described above is underpinned by a clear understanding of the reaction mechanisms.
The mechanism of Directed Ortho Metalation involves the initial coordination of the lithium base to the heteroatom of the directing group, in this case, the fluorine atom. This coordination increases the acidity of the proximal ortho protons, facilitating their abstraction by the strong base to form a stabilized aryllithium species. libretexts.org The subsequent reaction with an electrophile proceeds with retention of the lithium position, leading to the observed high regioselectivity.
In electrophilic aromatic substitution , the trifluoromethoxy group deactivates the ring towards electrophilic attack due to its strong -I (inductive) effect. vaia.com While the oxygen lone pairs can participate in +R (resonance) effects, making it ortho, para-directing, this effect is significantly diminished by the electron-withdrawing fluorine atoms. The fluorine substituent also exhibits a deactivating -I effect but a +R effect that directs incoming electrophiles to the ortho and para positions. The interplay of these effects generally disfavors substitution at the sterically encumbered C-2 position.
The bromine/lithium exchange reaction proceeds via a four-centered transition state involving the carbon-bromine bond and the alkyllithium reagent. This process is typically very fast, even at low temperatures, and leads to the thermodynamically more stable aryllithium species. The subsequent iodination is a straightforward electrophilic attack on the carbanionic center of the aryllithium.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of fluorine atoms. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecular structure emerges.
The substitution pattern on the benzene ring—containing a fluorine atom, an iodine atom, and a trifluoromethoxy group—results in a complex interplay of electronic effects that govern the chemical shifts of the remaining three aromatic protons and seven carbon atoms.
¹H NMR Spectroscopy: The three aromatic protons are expected to appear as distinct multiplets in the aromatic region of the spectrum (typically δ 7.0–8.0 ppm). The precise chemical shifts are influenced by the electron-withdrawing nature of the fluorine and trifluoromethoxy groups and the anisotropic effects of the iodine atom. The proton at the C6 position, being ortho to both the fluorine and iodine atoms, would likely experience the most significant downfield shift. Spin-spin coupling between the protons (³JHH) and through-space coupling to the ¹⁹F nucleus (JHF) will result in complex splitting patterns for each signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon.
The carbon of the trifluoromethoxy group (-OCF₃) is expected to appear as a quartet around δ 120-124 ppm due to coupling with the three fluorine atoms (¹JCF). rsc.orgrsc.org
The aromatic carbon attached to the fluorine (C1) will show a large one-bond carbon-fluorine coupling constant (¹JCF).
The carbon bonded to the iodine (C2) is anticipated at a significantly upfield position (around δ 90-100 ppm) due to the heavy atom effect. chemicalbook.com
The carbon attached to the trifluoromethoxy group (C3) will be observed downfield.
The remaining three aromatic carbons (C4, C5, C6) will have chemical shifts determined by the cumulative electronic effects of the substituents.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.org
The trifluoromethoxy group (-OCF₃) typically appears as a sharp singlet in the range of δ -58 to -64 ppm (relative to CFCl₃). rsc.orgrsc.org
The single fluorine atom attached directly to the aromatic ring (Ar-F) is expected to resonate in a different region, generally between δ -100 and -140 ppm. colorado.edu Its signal will be split into a multiplet due to coupling with the neighboring aromatic protons.
Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on analogous structures and general principles, as complete experimental data is not publicly available.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | ||
| H4 | ~7.2 - 7.5 | Doublet of doublets (dd) |
| H5 | ~7.0 - 7.3 | Triplet of doublets (td) |
| H6 | ~7.6 - 7.9 | Doublet of doublets (dd) |
| ¹³C | ||
| C1 (-F) | ~160 - 165 | Doublet (¹JCF ≈ 245-255 Hz) |
| C2 (-I) | ~90 - 100 | Singlet or small multiplet |
| C3 (-OCF₃) | ~148 - 152 | Quartet (²JCF ≈ 1-2 Hz) |
| C4 | ~115 - 120 | Singlet or small multiplet |
| C5 | ~125 - 130 | Singlet or small multiplet |
| C6 | ~130 - 135 | Doublet (²JCF ≈ 15-25 Hz) |
| -OCF₃ | ~121.5 | Quartet (¹JCF ≈ 272 Hz) |
| ¹⁹F | ||
| C1-F | -100 to -140 | Multiplet |
| -OCF₃ | -58 to -64 | Singlet |
To definitively assign each signal and confirm the substitution pattern, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. A cross-peak between H4 and H5, and another between H5 and H6, would confirm their connectivity along the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the signals for C4, C5, and C6 by linking them to their attached, previously assigned protons (H4, H5, and H6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for placing the substituents. For example, the H4 proton should show a correlation to C2, C3, and C6. The H6 proton would show correlations to C1 and C2, confirming the 1,2,3-substitution pattern. Furthermore, long-range couplings from the fluorine atoms to carbons would be observable, solidifying the assignments.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, while analysis of its fragmentation patterns can further corroborate the proposed structure.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. lcms.cz For this compound, with a molecular formula of C₇H₃F₄IO, HRMS would be used to confirm its elemental composition. The exact mass is calculated based on the most abundant isotopes of each element. The experimentally measured mass should match the calculated theoretical mass to within a very small tolerance (typically <5 ppm), providing strong evidence for the correct molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₃F₄IO |
| Calculated Monoisotopic Mass | 333.9118 g/mol |
| Expected Experimental Mass | 333.9118 ± 0.0017 (for 5 ppm accuracy) |
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragments helps to piece together the molecular structure.
For this compound, the following fragmentation pathways are expected:
Loss of Iodine: The C-I bond is the weakest and is expected to cleave readily, resulting in a prominent peak at [M-I]⁺. This would be a major fragmentation pathway.
Loss of CF₃: Cleavage of the O-CF₃ bond can lead to the loss of a ·CF₃ radical, giving an [M-CF₃]⁺ ion.
Loss of OCF₃: The entire trifluoromethoxy group could be lost, yielding an [M-OCF₃]⁺ fragment.
Loss of Halogens: Subsequent or concurrent loss of the ring fluorine atom could also occur.
The relative abundance of these fragment ions provides a characteristic fingerprint that supports the assigned structure.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing evidence for their presence.
For this compound, the spectra would be complex but would feature key vibrational bands confirming the major structural components.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| C=C stretch | 1450 - 1600 | |
| Trifluoromethoxy | C-F stretch (asymmetric & symmetric) | 1100 - 1300 (very strong) |
| C-O stretch | ~1050 | |
| Fluoroaromatic | C-F stretch | 1200 - 1270 |
| Iodoaromatic | C-I stretch | 500 - 600 |
The IR spectrum would be dominated by very strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group. beilstein-journals.org Aromatic C=C stretching bands and out-of-plane C-H bending vibrations would confirm the substitution pattern of the benzene ring. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C-I stretch, which may be weak in the IR spectrum. nih.gov
Characteristic Absorption Bands of CF₃O, C-F, and C-I Moieties
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the case of this compound, the IR spectrum is expected to be complex, with distinct absorption bands corresponding to the trifluoromethoxy (CF₃O), carbon-fluorine (C-F), and carbon-iodine (C-I) moieties, in addition to the vibrations of the benzene ring itself.
Trifluoromethoxy (CF₃O) Group: The trifluoromethoxy group typically exhibits strong absorption bands due to the C-F stretching vibrations. These are generally observed in the region of 1250-1040 cm⁻¹. The presence of multiple fluorine atoms leads to several strong, overlapping bands. The asymmetric and symmetric stretching vibrations of the CF₃ group are particularly intense. Furthermore, the C-O stretching vibration associated with the ether linkage will also be present, typically in the 1200-1000 cm⁻¹ region, often coupled with the C-F vibrations.
Carbon-Fluorine (C-F) Bond: The C-F stretching vibration of the fluorine atom directly attached to the aromatic ring is expected to produce a strong absorption band in the range of 1300-1100 cm⁻¹. The precise position of this band can be influenced by the other substituents on the benzene ring.
Carbon-Iodine (C-I) Bond: The C-I stretching vibration occurs at a much lower frequency due to the large mass of the iodine atom. This absorption is typically found in the far-infrared region, usually below 600 cm⁻¹. Its identification can sometimes be challenging due to its low frequency and potential overlap with other out-of-plane bending vibrations of the aromatic ring.
Aromatic Ring Vibrations: In addition to the specific substituent bands, the IR spectrum will also display characteristic absorptions for the trisubstituted benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, typically appearing as a set of bands in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range, which are indicative of the substitution pattern.
Based on data from related compounds, a predicted summary of the characteristic IR absorption bands for this compound is presented in Table 1.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium to Strong |
| CF₃O | Asymmetric C-F Stretching | ~1280-1240 | Very Strong |
| CF₃O | Symmetric C-F Stretching | ~1160-1100 | Very Strong |
| C-O | Stretching (Ether) | ~1070-1020 | Strong |
| C-F (Aryl) | Stretching | ~1250-1150 | Strong |
| C-I | Stretching | ~600-500 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 900-700 | Strong |
X-ray Crystallography of Related Derivatives and Conformational Analysis
While specific X-ray crystallographic data for this compound is not publicly available, analysis of the crystal structures of related halogenated and trifluoromethoxy-substituted benzene derivatives can provide valuable insights into the expected molecular geometry and intermolecular interactions of the target compound.
The conformation of this compound is primarily determined by the steric and electronic interactions between the bulky iodine atom, the electronegative fluorine atom, and the trifluoromethoxy group. The trifluoromethoxy group is known to have a relatively low rotational barrier around the O-aryl bond. However, the presence of the adjacent bulky iodine atom would likely impose significant steric hindrance, influencing the preferred orientation of the CF₃ group relative to the benzene ring.
Studies on related ortho-substituted trifluoromethoxybenzenes suggest that the CF₃ group tends to orient itself to minimize steric clashes with adjacent substituents. In the case of this compound, it is plausible that the trifluoromethoxy group will adopt a conformation where the C-O bond is roughly coplanar with the benzene ring, and the CF₃ group is staggered to avoid direct interaction with the iodine atom. The fluorine atom at the 1-position is smaller than iodine and would exert less steric influence.
Analysis of the Cambridge Structural Database (CSD) for derivatives containing the iodotrifluoromethoxybenzene core or similar substitution patterns would be necessary to make more definitive predictions about the crystal structure and conformational preferences of the title compound. Such an analysis would reveal trends in bond lengths, bond angles, and dihedral angles that are influenced by the specific substituent pattern.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and molecular properties of 1-fluoro-2-iodo-3-trifluoromethoxy-benzene. These methods allow for a detailed examination of electron distribution, orbital energies, and other key parameters that govern the molecule's behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), would be employed.
These studies would reveal key aspects of its electronic nature. The highly electronegative fluorine and trifluoromethoxy groups are expected to act as strong electron-withdrawing groups, significantly influencing the electron density distribution of the benzene (B151609) ring. This would lead to a polarized aromatic system, with regions of lower electron density (electrophilic sites) and higher electron density (nucleophilic sites). The iodine atom, being the most polarizable halogen, would also play a crucial role in the molecule's electronic properties and potential interactions.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, would offer a more refined understanding of the molecule.
Conformational Analysis and Energy Minima
The presence of the trifluoromethoxy group introduces conformational flexibility to the molecule. Understanding the rotational barriers and preferred conformations is crucial for predicting its reactivity and intermolecular interactions.
Rotational Barriers of the Trifluoromethoxy Group
The rotation of the trifluoromethoxy (-OCF₃) group around the C-O bond is a key conformational process. Theoretical calculations can map out the potential energy surface associated with this rotation. It is well-established that the trifluoromethoxy group on a benzene ring prefers a conformation where the C-O bond is perpendicular to the plane of the ring to minimize steric hindrance with the adjacent substituents.
In the case of this compound, the bulky iodine atom at the ortho position would create a significant steric clash with the trifluoromethyl group. This would lead to a relatively high rotational barrier. The energy minima would correspond to conformations where the CF₃ group is oriented away from the iodine atom.
Table 1: Hypothetical Rotational Barrier Data for the Trifluoromethoxy Group
| Conformation | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Staggered (away from I) | 90° | 0.0 |
| Eclipsed (towards I) | 0° | > 5.0 (Estimated) |
| Staggered (away from F) | -90° | ~0.1 |
Note: This data is illustrative and based on known trends for similar molecules. Actual values would require specific calculations.
Preferred Conformations in Solution and Solid State
The preferred conformation of this compound is likely to be similar in both the solution and solid states, dominated by the steric and electronic effects of the substituents. The perpendicular orientation of the -OCF₃ group relative to the benzene ring is expected to be the most stable.
In solution, the molecule would rapidly interconvert between equivalent low-energy conformations. In the solid state, this preferred conformation would be locked into the crystal lattice. The specific packing arrangement in the crystal would be influenced by intermolecular interactions, such as halogen bonding involving the iodine atom and dipole-dipole interactions.
Reactivity Prediction and Mechanistic Rationalization
Computational chemistry is invaluable for predicting the reactivity of this compound and rationalizing potential reaction mechanisms. By calculating molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, one can identify the most likely sites for electrophilic and nucleophilic attack.
The electron-withdrawing nature of the fluorine and trifluoromethoxy groups would make the aromatic ring generally electron-deficient and thus less susceptible to electrophilic aromatic substitution than benzene itself. However, the positions on the ring would have varying reactivity. The carbon atom bearing the iodine is a likely site for reactions involving organometallic intermediates, such as cross-coupling reactions. The C-I bond is the weakest of the carbon-halogen bonds present and is a prime target for oxidative addition to a transition metal catalyst.
Furthermore, theoretical modeling can be used to explore the transition states and reaction pathways of potential reactions, providing insights into the reaction kinetics and thermodynamics. For instance, the mechanism of a Suzuki or Stille coupling at the C-I position could be modeled to understand the energy barriers of each elementary step.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial, as they typically govern how a molecule interacts with other chemical species. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). wikipedia.org
For this compound, the HOMO and LUMO are shaped by the interplay of its three distinct substituents on the benzene ring. The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. beilstein-journals.org Similarly, the fluorine atom is a strongly electronegative, electron-withdrawing substituent. Conversely, the iodine atom is the most polarizable and has orbitals that can participate in charge transfer interactions.
The electron-withdrawing nature of the -F and -OCF3 groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. A lower HOMO energy implies reduced nucleophilicity, while a lower LUMO energy suggests increased electrophilicity, making the ring more susceptible to nucleophilic attack. The distribution of these orbitals will not be uniform. The HOMO is likely to have significant contributions from the more polarizable iodine atom and the π-system of the benzene ring. The LUMO is expected to be localized across the π-system, with significant influence from the electron-withdrawing substituents. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a larger gap generally corresponds to higher stability and lower reactivity.
Table 1: Illustrative FMO Energies of Related Aromatic Compounds (Note: This table provides representative, computationally derived data for parent compounds to illustrate electronic effects. Specific values for this compound would require dedicated DFT calculations.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Fluorobenzene | -7.02 | -0.98 | 6.04 |
| Iodobenzene | -6.60 | -1.40 | 5.20 |
| Anisole (Methoxybenzene) | -6.21 | -0.91 | 5.30 |
The data illustrates how a fluorine substituent tends to lower the HOMO energy, while an oxygen-linked group like methoxy (B1213986) (a proxy for the electronic effect of the oxygen in trifluoromethoxy, though -OCF3 is ultimately withdrawing) raises it. The combined and stronger withdrawing effect of -OCF3 in the target molecule would lead to a significant stabilization (lowering) of these orbital energies.
Electrostatic Potential (ESP) Surface Mapping
Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. Red-colored areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. scispace.com
In this compound, the ESP map would be highly informative.
Negative Potential: A region of significant negative potential is expected to be localized around the fluorine atom and the oxygen atom of the trifluoromethoxy group, owing to their high electronegativity. This indicates these are sites of potential interaction with electrophiles or hydrogen bond donors.
Positive Potential: The hydrogen atoms on the benzene ring will exhibit a moderately positive potential. More significantly, a region of positive potential, often referred to as a "sigma-hole," is anticipated on the outermost portion of the iodine atom, along the axis of the C-I bond. This phenomenon arises from the anisotropic distribution of electron density around the halogen and makes the iodine atom a potential halogen bond donor.
Bond Dissociation Energy (BDE) Calculations for C-X Bonds
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength. For this compound, the BDEs of the carbon-halogen (C-F, C-I) and carbon-oxygen (C-O) bonds are of primary interest as they indicate the likely points of fragmentation under thermal or photochemical conditions.
C-F Bond: The C(aryl)-F bond is exceptionally strong due to the high electronegativity of fluorine and the significant ionic character of the bond. wikipedia.org Its BDE is expected to be the highest among the C-X bonds in the molecule.
C-I Bond: The C(aryl)-I bond is the weakest of the carbon-halogen bonds. wikipedia.org The large size of the iodine atom and the relatively small electronegativity difference with carbon result in a longer, more polarizable, and weaker bond. This bond is therefore the most likely to undergo homolytic cleavage, for instance, in radical reactions or transition-metal-catalyzed cross-coupling reactions.
C-O Bond: The C(aryl)-O bond in the trifluoromethoxy group is also quite strong. While the oxygen is bonded to the aromatic ring, the strong electron-withdrawing effect of the -CF3 group can influence its stability. However, it is generally more stable than the C-I bond.
Table 2: Representative Bond Dissociation Energies (BDE) for Bonds in Aromatic Systems (Note: Values are approximate and serve for comparative illustration. ucsb.eduuh.edu Actual BDEs in the target molecule will be influenced by the presence of other substituents.)
| Bond Type | Typical BDE (kcal/mol) | Expected Relative Strength in Target Molecule |
| C(aryl)-F | ~125 | Strongest |
| C(aryl)-O | ~110 | Intermediate |
| C(aryl)-H | ~111 | - |
| C(aryl)-I | ~65 | Weakest |
These representative values clearly predict that the C-I bond is the most labile site on the this compound molecule.
Reaction Pathway Simulations and Transition State Identification
Computational chemistry allows for the simulation of potential reaction pathways, providing insights into reaction mechanisms, selectivity, and kinetics. researchgate.net This involves mapping the potential energy surface (PES) of a reaction, locating the transition states (the highest energy points along the reaction coordinate), and calculating their activation energies. For this compound, such simulations would be particularly useful for predicting its behavior in common organic reactions.
A key area of interest would be transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Given the BDE data, these reactions are overwhelmingly predicted to occur at the C-I bond. A reaction pathway simulation would model the elementary steps:
Oxidative Addition: The simulation would confirm that the low-energy pathway involves the insertion of the metal catalyst (e.g., a Palladium(0) complex) into the weak C-I bond. The transition state for this step would be calculated to have a significantly lower activation energy compared to oxidative addition into the C-F or C-O bonds.
Transmetalation and Reductive Elimination: Subsequent steps could then be modeled to complete the catalytic cycle.
Simulations could also explore the potential for nucleophilic aromatic substitution (SNAr). The electron-withdrawing -F and -OCF3 groups activate the ring towards this type of reaction. A simulation could identify the most likely site of attack by a nucleophile and calculate the energies of the Meisenheimer intermediate and the associated transition states.
Quantitative Structure-Activity Relationship (QSAR) Paradigms for Fluorinated Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a physical property. nih.govnih.gov For fluorinated compounds, specific molecular descriptors are often employed to build robust QSAR models. The goal is to predict the activity of new compounds based on their calculated structural features.
For a molecule like this compound, a QSAR study would involve calculating a variety of molecular descriptors, including:
Electronic Descriptors: These quantify the electronic effects of the substituents. Examples include HOMO/LUMO energies, partial atomic charges, and the dipole moment. The strong inductive effects of the -F and -OCF3 groups would be captured by these parameters. aimspress.com
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common examples. The bulky iodine and trifluoromethoxy groups would contribute significantly to these values.
Lipophilicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor for lipophilicity. The trifluoromethoxy group is known to significantly increase lipophilicity, a property often correlated with enhanced membrane permeability and bioavailability in medicinal chemistry. beilstein-journals.org
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
In a QSAR paradigm for a series of related fluorinated compounds, this compound would be characterized by its high lipophilicity (from -OCF3), significant steric bulk (from -I and -OCF3), and potent electron-withdrawing character (from -F and -OCF3). These properties would then be used in a regression analysis to build a model that could predict, for example, its toxicity or inhibitory activity against a biological target. nih.gov
Strategic Applications As a Building Block in Complex Organic Synthesis
Modular Synthesis of Polyfunctionalized Aromatic Systems
The distinct reactivity of the substituents on the 1-Fluoro-2-iodo-3-trifluoromethoxy-benzene ring allows for a modular and sequential approach to the synthesis of polysubstituted aromatic compounds. The carbon-iodine bond is the most reactive site, readily participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity enables the introduction of a wide array of functionalities at the 2-position, while the less reactive C-F and C-OCF3 bonds remain intact for potential subsequent transformations.
This selective reactivity is particularly advantageous in transition-metal-catalyzed cross-coupling reactions. For instance, the iodine atom can be selectively displaced in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. This modularity provides a streamlined pathway to complex aromatic systems that would otherwise require lengthy and less efficient synthetic routes.
Table 1: Representative Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-1-fluoro-3-trifluoromethoxy-benzene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 1-Fluoro-2-(alkynyl)-3-trifluoromethoxy-benzene |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, ligand, base | N-(2-Fluoro-6-(trifluoromethoxy)phenyl)amine |
This table presents hypothetical, yet highly plausible, reaction outcomes based on the known reactivity of aryl iodides in these standard cross-coupling reactions. Specific yields and conditions would be substrate-dependent.
Scaffold Derivatization for Library Generation
The concept of scaffold derivatization is central to medicinal chemistry and drug discovery, enabling the rapid generation of a library of analogues from a common core structure. This compound serves as an excellent starting scaffold for such endeavors. The initial functionalization at the iodine position can be followed by modifications involving the other substituents, or the newly introduced group can be further elaborated.
This approach allows for systematic exploration of the chemical space around the core scaffold. For example, a library of biaryl compounds can be synthesized via Suzuki coupling with various arylboronic acids. Subsequently, the trifluoromethoxy group could, under specific conditions, be a target for further functionalization, although this is generally a very stable group. The fluorine atom can also participate in nucleophilic aromatic substitution reactions, albeit under forcing conditions, further expanding the diversity of the generated library.
Precursor for Advanced Fluorinated Motifs
The trifluoromethoxy group (-OCF₃) and the fluorine atom are prized substituents in medicinal and materials chemistry due to their ability to modulate properties such as lipophilicity, metabolic stability, and electronic character. This compound is a direct precursor to more complex fluorinated motifs.
Following the initial transformation at the iodo-position, the resulting molecule can undergo further reactions to introduce additional fluorine-containing groups or to modify the existing ones. For instance, the introduction of an unsaturated side chain via Sonogashira coupling could be followed by a fluorinative cyclization reaction to generate fluorinated heterocyclic systems. The presence of both a fluorine atom and a trifluoromethoxy group on the same aromatic ring provides a unique platform for the synthesis of molecules with a high density of fluorine, which can impart desirable properties.
Stereochemical Control in Reactions Involving the Aromatic Core
While the aromatic core itself is planar, the substituents can influence the stereochemical outcome of reactions on adjacent functionalities. The steric and electronic nature of the fluorine and trifluoromethoxy groups can play a significant role in directing the approach of reagents to a reactive center introduced at the 2-position.
For example, if a chiral center is introduced in the side chain attached at the 2-position, the ortho-fluoro and ortho-trifluoromethoxy groups can influence the conformational preferences of this side chain. This can, in turn, lead to diastereoselectivity in subsequent reactions. While direct, through-space stereocontrol from the aromatic ring substituents is subtle, their electronic influence on the reactivity of a prochiral center can be more pronounced. For instance, the electron-withdrawing nature of the substituents can affect the transition state energies of asymmetric reactions catalyzed by chiral metal complexes. Further research in this area is needed to fully exploit the potential for stereochemical control offered by this unique substitution pattern.
Emerging Research Frontiers and Future Perspectives
Development of Sustainable Synthetic Methodologies
The synthesis of complex polysubstituted aromatic compounds like 1-fluoro-2-iodo-3-trifluoromethoxy-benzene traditionally involves multi-step processes that can be resource-intensive. libretexts.orgpressbooks.pub Modern research is increasingly focused on developing more sustainable and environmentally benign synthetic routes, guided by the principles of green chemistry. jocpr.com
A primary goal is to improve atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comprimescholars.comresearchgate.net Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. researchgate.net For the synthesis of substituted benzenes, this involves careful strategic planning of the introduction of each substituent to maximize efficiency. libretexts.orgyoutube.comyoutube.com
Key areas of development in sustainable synthesis include:
Alternative Solvents: Moving away from hazardous chlorinated solvents towards greener alternatives. Research has demonstrated the utility of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in organometallic reactions, which could be applicable to the synthesis or derivatization of this compound. beilstein-journals.org Water-driven procedures are also highly sought after, as demonstrated in the sustainable synthesis of other complex molecules using zinc-based catalysts. rsc.org
Energy Efficiency: Employing reaction conditions that require less energy, for instance, by using highly active catalysts that operate at lower temperatures. amt.uk
Renewable Feedstocks: While the synthesis of this specific compound from renewable sources is a distant goal, the broader field of green chemistry aims to reduce reliance on petrochemical feedstocks. primescholars.com
Waste Reduction: Designing synthetic pathways that minimize the formation of waste products. sciencedaily.com This can be achieved through catalyst recycling and by choosing reactions that are inherently cleaner. sciencedaily.comeurekalert.org For example, recent developments in the synthesis of sulfonyl fluorides have highlighted processes that yield only non-toxic salts as by-products. sciencedaily.comeurekalert.org
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is central to the synthesis and functionalization of this compound. The development of new catalysts is crucial for improving reaction rates, yields, and, most importantly, selectivity. Given the multiple reactive sites on the molecule, achieving regioselectivity is a significant challenge.
The iodine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. nih.gov Research in this area focuses on:
Ligand Design: The properties of the phosphine (B1218219) ligands on the palladium center are critical. Sterically bulky and electron-rich ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have been shown to facilitate the coupling of challenging substrates by promoting the formation of highly active monoligated palladium(0) species. nih.gov
Precatalyst Development: Modern catalysis employs well-defined precatalysts that are more stable and provide more reproducible results than generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. nih.gov
Non-Precious Metal Catalysis: There is a significant drive to replace expensive and rare precious metals like palladium with more abundant and cost-effective alternatives such as iron, nickel, and copper. acs.org Nickel catalysts, in particular, have shown great promise in cross-coupling reactions and can exhibit unique reactivity compared to palladium. acs.org Iron catalysis is appealing due to its low cost and low toxicity. acs.org
The electronic effects of the substituents heavily influence the selectivity of further reactions. The trifluoromethoxy group is strongly electron-withdrawing, deactivating the ring to electrophilic aromatic substitution. libretexts.org The fluorine atom is also deactivating but acts as an ortho-para director. libretexts.org The interplay between these directing effects must be carefully considered when planning further synthetic transformations. youtube.comfiveable.me Catalyst choice can be pivotal in steering a reaction towards a desired regioisomer.
Integration with Flow Chemistry and Automation
Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis and application of this compound. tue.nl These advantages include:
Enhanced Safety: The small internal volume of flow reactors minimizes the risks associated with handling hazardous reagents or running highly exothermic reactions. amt.uk This is particularly relevant for reactions involving potentially unstable intermediates.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. tue.nlrsc.org
Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors significantly improves the efficiency of mixing and heat exchange, which can accelerate reaction rates and suppress side reactions. amt.uktue.nl
Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer time or using multiple reactors in parallel, which can be more straightforward than scaling up a batch process.
Flow chemistry has been successfully applied to a range of reactions relevant to this compound, including halogenations, organometallic chemistry, and carbonylation reactions. beilstein-journals.orgrsc.orgresearchgate.net For instance, the generation of organolithium or organozinc intermediates, which could be formed from the iodo-substituent, can be performed safely and efficiently in a flow system before being reacted with an electrophile. beilstein-journals.org The integration of flow reactors with automated systems allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. nih.gov
Advanced Spectroscopic and Computational Approaches for Mechanistic Discovery
A deep understanding of the electronic structure and reaction mechanisms of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometries, electronic properties, and reaction pathways of molecules. nih.gov For this compound, DFT can be used to model the transition states of potential reactions, predict the regioselectivity of substitutions, and understand the influence of the fluoro and trifluoromethoxy groups on the aromatic system. nih.govacs.org Computational studies have been instrumental in understanding the excited states of other fluorinated benzenes. nih.gov
Spectroscopic Techniques:
Advanced Fluorescence Spectroscopy: Studies on other fluorinated benzenes have used fluorescence spectroscopy to probe the nature of their excited states (e.g., ππ* vs. πσ* states). nih.gov Such studies on this compound could provide insights into its photophysical properties, which are relevant for applications in materials science.
These advanced methods provide a synergistic approach to mechanistic discovery. Computational models can generate hypotheses that are then tested experimentally using spectroscopic techniques, leading to a more complete picture of the molecule's behavior.
Exploration of Novel Reactivity Modes
The unique substitution pattern of this compound opens the door to exploring novel reactivity beyond standard transformations. The presence of both a "hard" C-F bond and a "soft" C-I bond on the same molecule presents opportunities for selective bond activation.
Key areas for exploration include:
Selective Cross-Coupling: While the C-I bond is the primary site for standard palladium-catalyzed cross-coupling, developing catalytic systems that can selectively activate the C-F bond in the presence of the C-I bond would represent a significant synthetic advance. researchgate.net Conversely, after functionalizing the C-I bond, the C-F bond could be targeted in a subsequent step.
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing trifluoromethoxy group activates the aromatic ring towards nucleophilic attack. This could enable SNAr reactions, potentially at the positions ortho and para to the OCF₃ group. This reactivity is utilized in the synthesis of certain fluorinated polymers. mdpi.com
Directed Ortho-Metalation (DoM): The trifluoromethoxy group or the fluorine atom could potentially act as directing groups for lithiation at an adjacent ortho position, followed by trapping with an electrophile. This would provide a powerful method for introducing a fourth substituent with high regioselectivity.
Photoredox Catalysis: The unique electronic properties imparted by the fluorine-containing substituents might be exploited in photoredox-catalyzed reactions, enabling novel transformations under mild conditions.
The combination of these substituents on a single aromatic core creates a platform for discovering new chemical reactions and building complex molecular architectures that would be difficult to access through other means.
Q & A
Q. What are the key synthetic routes for preparing 1-fluoro-2-iodo-3-trifluoromethoxy-benzene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis often involves halogenation or cross-coupling strategies. For example, iodination of a fluorinated precursor can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃) . Alternatively, halogen exchange (e.g., Finkelstein reaction) may replace bromine with iodine in intermediates like 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene . Regioselectivity is influenced by directing groups: the trifluoromethoxy group (-OCF₃) is meta-directing, while fluorine is ortho/para-directing. Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) is critical to minimize byproducts .
Q. How can researchers characterize the electronic effects of the trifluoromethoxy group in this compound?
- Methodological Answer : Use ¹⁹F NMR spectroscopy to assess electronic environments: the -OCF₃ group typically resonates at δ -55 to -60 ppm, while fluorine at the 1-position appears upfield (δ -110 to -120 ppm) due to shielding effects . Computational methods (DFT calculations) can complement experimental data to map electron density distributions and predict reactivity in cross-coupling reactions .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a fume hood due to potential iodine vapor release .
- Waste Disposal : Collect halogenated waste separately and neutralize with a 10% sodium thiosulfate solution before disposal .
- Stability : Store in amber vials at -20°C to prevent photodegradation of the iodoarene moiety .
Advanced Research Questions
Q. How does the compound serve as a building block in synthesizing polyfluorinated biaryl systems?
- Methodological Answer : The iodine substituent enables Ullmann or Suzuki-Miyaura couplings to construct biaryl structures. For example, coupling with boronic acids (e.g., aryl-B(OH)₂) under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C yields biaryls with >80% efficiency. The -OCF₃ group enhances electron deficiency, accelerating oxidative addition of Pd(0) . Monitor reaction progress via TLC (hexane:EtOAc 4:1) and purify by flash chromatography .
Q. What contradictions exist in reported reactivity of iodo-trifluoromethoxy benzenes, and how can they be resolved?
- Methodological Answer : Discrepancies arise in iodine lability under basic conditions. For instance, some protocols report deiodination when using strong bases (e.g., KOtBu), while others retain iodine integrity. To resolve:
Q. How can this compound be applied in medicinal chemistry for fluorine-18 radiolabeling?
- Methodological Answer : The iodine atom can be replaced with ¹⁸F via nucleophilic aromatic substitution (SNAr) for PET imaging. Key steps:
Activate the aryl iodide with a Cu(I) catalyst in DMF at 120°C.
Introduce ¹⁸F⁻ (from a cyclotron) under anhydrous conditions.
Purify via HPLC (C18 column, acetonitrile/water gradient) to isolate the radiolabeled product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
